molecular formula C9H7IO2 B1441529 (6-Iodobenzofuran-3-yl)methanol CAS No. 1255099-73-0

(6-Iodobenzofuran-3-yl)methanol

Cat. No. B1441529
M. Wt: 274.05 g/mol
InChI Key: OGBKTSZBGVZCRV-UHFFFAOYSA-N
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Description

“(6-Iodobenzofuran-3-yl)methanol” is a chemical compound with the CAS Number: 1255099-73-0 . It has a molecular weight of 274.06 and its molecular formula is C9H7IO2 . It is also known by the synonym "3-HYDROXYMETHYL-6-IODOBENZOFURAN" .


Molecular Structure Analysis

The molecular structure of “(6-Iodobenzofuran-3-yl)methanol” consists of a benzofuran ring substituted with an iodine atom at the 6th position and a methanol group at the 3rd position .

Scientific Research Applications

Synthesis of Novel Compounds

One significant application of (6-Iodobenzofuran-3-yl)methanol in scientific research is its role in the synthesis of complex organic compounds. For instance, it has been used in the synthesis of bis-benzoquinoline derivatives through a catalyzed reaction involving the ring-opening of furan, leading to the creation of 3-aryl-2-(3-arylbenzo[f]quinolin-2-yl)benzo[f]quinoline derivatives in moderate yields (Chen et al., 2013). Additionally, (6-Iodobenzofuran-3-yl)methanol derivatives have been synthesized using a click chemistry approach, producing compounds with significant antimicrobial activity (Sunitha et al., 2017).

Catalyst in Organic Synthesis

Methanol, a related compound, has found use in organic synthesis as both a C1 synthon and a hydrogen source. For example, it has been employed in selective N-methylation of amines using a cost-effective catalyst, demonstrating the versatility of methanol in synthesis processes (Sarki et al., 2021).

Advanced Materials and Catalysis

(6-Iodobenzofuran-3-yl)methanol and its derivatives have been explored for their potential in creating advanced materials and catalysts. The encapsulation of a molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y, for instance, resulted in an efficient and reusable catalyst for the oxidation of primary alcohols and hydrocarbons (Ghorbanloo & Alamooti, 2017).

Future Directions

While specific future directions for “(6-Iodobenzofuran-3-yl)methanol” are not mentioned in the search results, research into benzofuran derivatives is ongoing due to their wide range of biological activities . Additionally, the conversion of methane to methanol is a topic of interest in current research .

properties

IUPAC Name

(6-iodo-1-benzofuran-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7IO2/c10-7-1-2-8-6(4-11)5-12-9(8)3-7/h1-3,5,11H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGBKTSZBGVZCRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1I)OC=C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Iodobenzofuran-3-yl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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